molecular formula C10H18O B15175501 (E)-3,7-Dimethyl-2,6-octadien-4-ol CAS No. 85676-84-2

(E)-3,7-Dimethyl-2,6-octadien-4-ol

Cat. No.: B15175501
CAS No.: 85676-84-2
M. Wt: 154.25 g/mol
InChI Key: DBDAINYAWYUITG-WEVVVXLNSA-N
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Description

Contextualization within Acyclic Monoterpenoid Subclass

Monoterpenoids are broadly classified into acyclic, monocyclic, and bicyclic subclasses based on their carbon skeleton. (E)-3,7-Dimethyl-2,6-octadien-4-ol belongs to the acyclic monoterpenoid subclass, meaning its ten-carbon backbone does not form any rings. This structural characteristic imparts specific physical and chemical properties, such as a generally higher volatility compared to their cyclic counterparts.

Acyclic monoterpenoids are significant components of essential oils and are known for their distinct aromas and a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. nih.govnih.gov Prominent examples of acyclic monoterpenoids include geraniol (B1671447), nerol (B1678202), and citral (B94496), which are widely used in the fragrance, flavor, and pharmaceutical industries. bibliotekanauki.plwikipedia.org this compound shares the same molecular formula (C10H18O) with geraniol and nerol but is a positional isomer, with the hydroxyl group located at the fourth carbon position instead of the first. nist.govnih.gov

Relationship to Stereoisomers and Related Isoprenoid Structures

The naming of this compound specifies the stereochemistry around the double bond at the second carbon position as (E), from the German entgegen, meaning "opposite". This indicates that the higher priority groups on each carbon of the double bond are on opposite sides. Its stereoisomer would be (Z)-3,7-Dimethyl-2,6-octadien-4-ol, where the higher priority groups are on the same side (zusammen, "together"). nih.gov

This compound is structurally related to several other well-known isoprenoids:

Geraniol ((E)-3,7-Dimethyl-2,6-octadien-1-ol): A positional isomer with the hydroxyl group at the C1 position. It is a major component of rose oil and has a characteristic rose-like scent. nih.govbldpharm.com

Nerol ((Z)-3,7-Dimethyl-2,6-octadien-1-ol): The (Z)-isomer of geraniol, also possessing a rose-like, but fresher, aroma. wikipedia.orgsigmaaldrich.comnist.gov

Citral: A mixture of two geometric isomers, geranial ((E)-3,7-Dimethyl-2,6-octadienal) and neral (B7780846) ((Z)-3,7-Dimethyl-2,6-octadienal), where the alcohol functional group is replaced by an aldehyde. Citral is the main component of lemongrass oil and has a strong lemon scent. chemeo.comsciforum.netsielc.com

Linalool (B1675412) (3,7-Dimethyl-1,6-octadien-3-ol): Another positional isomer with the hydroxyl group at the C3 position and a different double bond arrangement. It is found in many flowers and spice plants.

The position of the hydroxyl group in this compound significantly influences its chemical reactivity and biological properties compared to its more extensively studied isomers.

Significance in Natural Products Research and Chemical Biology

While research on this compound is not as extensive as that on its isomers like geraniol and citral, its structural features suggest potential significance in natural products research and chemical biology. The broader class of acyclic monoterpenoid alcohols has demonstrated a wide array of beneficial biological attributes, sparking interest from medicinal chemists and biologists. nih.gov

The biological activities of related compounds, such as the antifungal and antimicrobial properties of geraniol and citral derivatives, suggest that this compound could also possess interesting bioactivities. mdpi.com For instance, derivatives of 3,7-dimethyl-2,6-octadienoic acid have been synthesized and evaluated for their fungicidal activities. mdpi.com The unique position of the hydroxyl group in the 4-ol isomer could lead to novel biological interactions and metabolic pathways.

Further investigation into the natural occurrence, biosynthesis, and biological activity of this compound is warranted to fully understand its potential applications. Its synthesis and the exploration of its chemical transformations could also provide valuable insights for the development of new bioactive compounds. ias.ac.in

The Chemical Profile of this compound

This compound , an acyclic monoterpenoid, is a naturally occurring alcohol found in various biological systems. This compound, with its distinct chemical structure, plays a role in the chemical ecology of both plants and insects. Its presence is a result of specific biosynthetic pathways, and its distribution is localized to particular tissues and organs.

Occurrence and Distribution of this compound in Biological Systems

The prevalence of this compound extends across different biological kingdoms, having been identified as a constituent of plant essential oils and as a semiochemical in insects.

Natural Presence in Plant Species and Essential Oils

This monoterpenoid alcohol is a notable component of the volatile fraction of numerous aromatic plants, contributing to their characteristic scents.

This compound has been identified in a diverse range of plant families. For instance, it is a known constituent of the essential oil of Cymbopogon winterianus (Citronella), a member of the Poaceae family. Research has also documented its presence in the essential oil of Lippia alba, a species belonging to the Verbenaceae family. Furthermore, it has been isolated from the essential oil of the medicinal plant Sideritis, which is part of the Lamiaceae family.

The accumulation of this compound is not uniform throughout the plant; rather, it is concentrated in specific organs and tissues. In Lippia alba, the compound is found in the essential oil extracted from its leaves. Similarly, in Sideritis species, it is a component of the essential oil derived from the aerial parts of the plant. This localization is often associated with specialized secretory structures, such as glandular trichomes, which are responsible for the synthesis and storage of volatile compounds.

Beyond the botanical realm, this compound has been identified as a component of insect pheromones. For example, it is a constituent of the aggregation pheromone of the flea beetle, Longitarsus jacobaeae. In this context, the compound serves as a chemical signal that influences the behavior of other individuals of the same species, promoting congregation.

Biosynthetic Pathways and Precursors

The formation of this compound in plants follows the well-established terpenoid biosynthetic pathway.

The fundamental building blocks for all terpenoids, including this compound, are five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway within the plastids of plant cells. The head-to-tail condensation of one molecule of DMAPP and one molecule of IPP results in the formation of geranyl pyrophosphate (GPP), a ten-carbon intermediate that serves as the universal precursor for all monoterpenes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85676-84-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(2E)-3,7-dimethylocta-2,6-dien-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)10(11)7-6-8(2)3/h5-6,10-11H,7H2,1-4H3/b9-5+

InChI Key

DBDAINYAWYUITG-WEVVVXLNSA-N

Isomeric SMILES

C/C=C(\C)/C(CC=C(C)C)O

Canonical SMILES

CC=C(C)C(CC=C(C)C)O

Origin of Product

United States

Occurrence and Distribution of E 3,7 Dimethyl 2,6 Octadien 4 Ol in Biological Systems

Biosynthetic Pathways and Precursors

Role as a Precursor to Other Terpenoids

Due to the lack of information on its natural occurrence and biosynthesis, there is consequently no available data in the scientific literature to suggest that (E)-3,7-Dimethyl-2,6-octadien-4-ol serves as a precursor to other terpenoids in any biological system. The role of its isomer, geraniol (B1671447), as a key precursor in the biosynthesis of other terpenoids is well-established, but this function cannot be extrapolated to this compound without direct evidence. bibliotekanauki.pl

Chemical Synthesis and Derivatization of E 3,7 Dimethyl 2,6 Octadien 4 Ol

Synthetic Methodologies for (E)-3,7-Dimethyl-2,6-octadien-4-ol Production

The generation of this compound can be approached through various synthetic strategies, ranging from small-scale laboratory preparations to potential industrial-scale manufacturing processes.

Laboratory-Scale Synthesis Approaches

In a laboratory setting, a common and effective method for the synthesis of this compound involves the Grignard reaction. This organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to form a new carbon-carbon bond.

A plausible and frequently referenced route is the reaction of a suitable Grignard reagent with (E)-citral, which is a readily available starting material. chegg.com Citral (B94496), an unsaturated aldehyde, possesses an electrophilic carbonyl carbon that is susceptible to nucleophilic attack by the Grignard reagent. For instance, the reaction of methylmagnesium bromide with (E)-citral would introduce a methyl group to the carbonyl carbon, and subsequent workup with an acid would yield the desired tertiary alcohol, this compound.

The general steps for such a synthesis are:

Preparation of the Grignard Reagent: An alkyl or aryl halide is reacted with magnesium metal in an aprotic solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form the Grignard reagent.

Reaction with Citral: The prepared Grignard reagent is then added to a solution of (E)-citral. The reaction is usually carried out at low temperatures to control its exothermicity.

Acidic Workup: After the reaction is complete, a weak acid (e.g., aqueous ammonium (B1175870) chloride) is added to protonate the resulting alkoxide and yield the final alcohol product.

A detailed experimental procedure would require optimization of reaction conditions such as temperature, solvent, and reaction time to maximize the yield and purity of this compound.

Industrial Production Routes

The industrial-scale production of specific terpenoid alcohols often relies on cost-effective and scalable methodologies. While detailed industrial processes for this compound are not extensively documented in publicly available literature, general strategies for terpenoid synthesis can be considered. These often involve biotechnological approaches or the chemical modification of abundant natural precursors. researchcommons.orgnih.govgoogle.commdpi.com

Synthetic biology and metabolic engineering in microorganisms like Escherichia coli and Saccharomyces cerevisiae have emerged as powerful tools for the sustainable production of various terpenoids. nih.gov These methods involve engineering the microbial metabolic pathways to convert simple carbon sources into complex molecules like geraniol (B1671447) or other terpene backbones, which could then potentially be converted to the desired C4-ol.

Chemical routes on an industrial scale would likely leverage readily available starting materials from the petrochemical industry or from large-volume natural products. Cross-coupling reactions catalyzed by transition metals, such as those involving Grignard reagents with allylic halides in the presence of copper or zinc catalysts, are also employed for the synthesis of complex terpenes. google.com

Transformations and Derivatizations of this compound

The chemical reactivity of this compound, particularly the presence of a hydroxyl group and two carbon-carbon double bonds, allows for a variety of transformations to produce other valuable compounds.

Selective Oxidation Reactions

Selective oxidation is a key transformation for introducing new functional groups into the molecule.

The oxidation of the allylic alcohol group in this compound can lead to the formation of the corresponding α,β-unsaturated carboxylic acid, (E)-3,7-dimethyl-2,6-octadienoic acid. While specific protocols for this exact substrate are not detailed, general methods for the oxidation of allylic alcohols are well-established.

One such method involves a two-step process where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. However, direct oxidation methods are also available. For instance, using sodium tert-butoxide in the presence of oxygen has been shown to be an effective system for the direct oxidation of allylic alcohols to α,β-unsaturated carboxylic acids.

Another common method is the Jones oxidation, which uses chromic acid in acetone (B3395972). This reagent is known to oxidize primary and secondary alcohols, and under controlled conditions, can be used for the selective oxidation of allylic alcohols.

The resulting (E)-3,7-dimethyl-2,6-octadienoic acid, also known as geranic acid, is a known compound with its own set of applications and can exist as both E and Z isomers. nist.govchemicalbook.comnih.gov

The presence of the C6-C7 double bond in the this compound backbone provides a site for epoxidation, leading to the formation of epoxy analogues. These epoxides are versatile intermediates for further chemical synthesis.

To synthesize 6,7-epoxy amides, a multi-step sequence would be necessary, starting from this compound. A plausible synthetic route would involve:

Protection of the Hydroxyl Group: The C4 hydroxyl group would likely need to be protected to prevent it from interfering with subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

Epoxidation: The C6-C7 double bond can be selectively epoxidized using a variety of reagents, such as meta-chloroperoxybenzoic acid (m-CPBA).

Deprotection: Removal of the protecting group from the C4 hydroxyl.

Oxidation to the Carboxylic Acid: The C4 hydroxyl group would then be oxidized to a carboxylic acid.

Amide Formation: The resulting carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent.

Alternatively, if starting from the unsaturated carboxylic acid obtained in the previous section, the epoxidation of the C6-C7 double bond could be performed, followed by amidation. The synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides has been reported, demonstrating the feasibility of forming amide bonds in complex molecules. nih.gov Furthermore, the synthesis of epoxy-containing fatty acid derivatives has been described, which involves stereoselective epoxidation followed by further functional group manipulations. nih.gov

Esterification and Etherification Reactions

The hydroxyl group of geraniol can readily undergo esterification and etherification reactions to produce a variety of derivatives with applications in the flavor, fragrance, and pharmaceutical industries.

Geranyl esters are significant derivatives of geraniol, with geranyl acetate (B1210297) being one of the most common and commercially valuable examples, prized for its sweet, fruity, and floral aroma. rsc.org The synthesis of geranyl acetate can be achieved through several methods, including the direct esterification of geraniol with acetic acid or acetic anhydride (B1165640). rsc.orgacs.org The use of lipases as biocatalysts in non-aqueous systems has been explored to overcome issues associated with chemical catalysts, such as the inhibitory effect of acetic acid on many lipases. rsc.org In engineered Escherichia coli, the in vivo esterification of geraniol to geranyl acetate has been shown to mitigate the cellular toxicity of geraniol and prevent its conversion into other monoterpenoids, leading to higher product yields and specificity. pnas.orguclan.ac.uk

Geranyl hexanoate (B1226103) is another ester of geraniol, formed through the reaction of geraniol with hexanoic acid. wikipedia.org Lipase-catalyzed acylation of terpenic allylic alcohols, such as geraniol, with fatty acid anhydrides provides a stereoselective route to these esters. nih.gov

Table 1: Examples of Geranyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Common Synthesis Method
Geranyl acetate C12H20O2 196.29 Esterification of geraniol with acetic anhydride acs.org
Geranyl hexanoate C16H28O2 252.39 Reaction of geraniol with hexanoic acid wikipedia.org

Phosphorylation of geraniol yields important biological intermediates. Geranyl pyrophosphate (GPP), also known as geranyl diphosphate (B83284) (GDP), is a key precursor in the biosynthesis of a vast array of terpenes. nih.govnih.gov In biological systems, GPP is synthesized from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), a reaction catalyzed by GPP synthase. nih.govnih.gov Laboratory synthesis of GPP can be achieved from geraniol. nih.gov For instance, trisammonium geranyl diphosphate has been prepared through a synthetic route starting from geraniol. nih.gov The biosynthesis of geraniol itself proceeds from GPP through the action of geraniol synthases. scientificlabs.co.uknih.govyoutube.com

Geranyl monophosphate (GP) is another phosphorylated derivative. It is utilized in research to study the kinetics and substrate specificity of enzymes like isopentenyl phosphate (B84403) kinases, which are involved in isoprenoid biosynthesis. thieme-connect.com The synthesis of geranyl S-thiolodiphosphate, an analog of GPP, has also been reported, starting from geranyl bromide, which can be derived from geraniol. nih.gov

Table 2: Phosphorylated Derivatives of Geraniol

Compound Name Molecular Formula Common Precursor Biological/Research Significance
Geranyl pyrophosphate C10H20O7P2 Geraniol nih.gov Precursor to thousands of natural products nih.gov
Geranyl monophosphate C10H19O4P Geraniol Used in enzyme kinetic studies thieme-connect.com

Isomerization and Rearrangement Processes

Geraniol can be catalytically transformed into a variety of other monoterpenes through isomerization and rearrangement reactions. These processes are of significant industrial interest for the production of valuable fragrance and flavor compounds.

The isomerization of geraniol can lead to the formation of its cis-isomer, nerol (B1678202), and its structural isomer, linalool (B1675412). scientificlabs.co.ukresearchgate.net These transformations can be induced by methods such as gamma-irradiation or through the use of various catalysts, including natural minerals like diatomite and zeolites. scientificlabs.co.ukresearchgate.netorgsyn.org The specific products and their yields are highly dependent on the reaction conditions, such as temperature, catalyst type, and reaction time. researchgate.net

Under different catalytic conditions, geraniol can undergo dehydration and cyclization to form monoterpenes like β-pinene and ocimene. researchgate.netyoutube.commdpi.com For example, the use of diatomite as a catalyst at lower temperatures (80-100 °C) can selectively produce β-pinene. researchgate.net The oxidation of geraniol yields citral, which is a mixture of the two geometric isomers, geranial and neral (B7780846). This oxidation can be catalyzed by various agents, including enzymes like geraniol dehydrogenases.

Table 3: Products of Geraniol Isomerization and Rearrangement

Product Reaction Type Example Catalyst/Condition
Linalool Isomerization Gamma-irradiation, Zeolites scientificlabs.co.ukresearchgate.net
Nerol Isomerization Gamma-irradiation, Zeolites scientificlabs.co.ukresearchgate.net
Beta-pinene Dehydration/Cyclization Diatomite researchgate.netyoutube.com
Ocimene Dehydration Natural mineral catalysts researchgate.net
Citral Oxidation Geraniol dehydrogenase, Vermiculite (B1170534)

The mechanisms of geraniol's transformations are complex and often involve carbocationic intermediates. orgsyn.org In acidic media, the protonation of the hydroxyl group of geraniol can lead to the formation of a geranyl carbocation. This intermediate can then undergo several reaction pathways. orgsyn.org

The isomerization to linalool and nerol is thought to proceed through allylic rearrangement of the carbocation. orgsyn.org The formation of cyclic monoterpenes like α-terpineol from geraniol in acidic solutions is a well-documented rearrangement. wikipedia.org The mechanism involves the initial formation of the geranyl carbocation, which can then be attacked by the double bond at the C6 position to form a six-membered ring. The subsequent loss of a proton leads to the formation of α-terpineol. The formation of β-pinene is proposed to occur through a similar cyclization mechanism followed by a different proton elimination pathway. researchgate.netyoutube.com

The oxidation of geraniol to citral involves the selective oxidation of the primary alcohol group to an aldehyde. Enzymatic mechanisms often involve alcohol dehydrogenases that transfer a hydride from the alcohol to a cofactor like NAD+. Chemical oxidation mechanisms can vary depending on the oxidant used. For example, the proposed mechanism for citral formation using molecular oxygen and a vermiculite catalyst involves the interaction of oxygen with the hydrogen atoms at the C1 position.

Amination and Amidation Reactions

Direct amination and amidation reactions of the hydroxyl group of geraniol are not as extensively documented in the literature as its other transformations. However, related synthetic strategies suggest the potential for such reactions. For instance, in the synthesis of ibuprofen (B1674241) derivatives, the esterification of ibuprofen with geraniol has been performed alongside the amidation of ibuprofen with various amines, indicating that the reaction conditions for amidation could potentially be adapted for geraniol.

In the context of natural product synthesis, it has been proposed that nitrogen-containing geranyl-resorcinol derivatives found in mushrooms are biosynthetically derived from an amine or amino acid, suggesting a biological amination or amidation process involving a geranyl precursor. youtube.com While direct chemical methods for the amination of geraniol are not prominent, the conversion of geraniol to geranyl chloride via reagents like triphenylphosphine (B44618) and carbon tetrachloride provides an activated intermediate that could potentially undergo nucleophilic substitution with amines to form geranyl amines. wikipedia.org

Further research is required to fully explore the direct amination and amidation of geraniol and to develop efficient synthetic protocols for these transformations.

Synthesis of Geranylamine (B3427868) and Amide Derivatives

Geranylamine is the common name for (2E)-3,7-dimethylocta-2,6-dien-1-amine. It is important to note that this is a primary amine located at the C1 position of the carbon skeleton, whereas the specified starting material, this compound, possesses a hydroxyl group at the C4 position. A direct conversion would necessitate not only the substitution of the hydroxyl group with an amino group but also an allylic rearrangement of the double bond from C2-C3 to C1-C2.

While allylic rearrangements are known chemical reactions, often proceeding through an SN2' mechanism, specific documented procedures for the direct conversion of this compound to geranylamine are not prominently featured in the scientific literature. wikipedia.org Therefore, established methods for synthesizing geranylamine and its N,N-dialkyl derivatives typically commence from different, more readily available precursors like myrcene (B1677589) or geraniol.

A notable synthesis of N,N-diethylgeranylamine starts from myrcene and diethylamine (B46881) in the presence of metallic lithium. orgsyn.org This reaction proceeds with high stereoselectivity and yield.

Table 1: Synthesis of N,N-Diethylgeranylamine from Myrcene

Reactants Catalyst Solvent Temperature Time Product Yield

Data sourced from Organic Syntheses. orgsyn.org

Once geranylamine is obtained, it serves as a versatile intermediate for the synthesis of various amide derivatives. The formation of amides is typically achieved by reacting the primary amine of geranylamine with a carboxylic acid or its activated form, such as an acid chloride or ester. ajchem-a.com These reactions are often facilitated by coupling agents.

Table 2: Representative Synthesis of Amide Derivatives from Geranylamine

Amine Carboxylic Acid Derivative Reagents/Conditions Product
Geranylamine Ethyl Lactate Reflux in Ethanol Geranyl Lactamide

Data compiled from synthesis examples. ajchem-a.com

Other Functional Group Interconversions

The secondary allylic alcohol functionality of this compound allows for several other key chemical transformations beyond amination. These functional group interconversions (FGIs) are fundamental in synthetic organic chemistry for creating diverse molecular architectures. imperial.ac.uk

Conversion to Halides and Sulfonates: The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it is often converted into a better leaving group, such as a halide (chloride, bromide) or a sulfonate ester (tosylate, mesylate). vanderbilt.edu This activation step enables subsequent reactions where a nucleophile can displace the leaving group. For instance, reaction with thionyl chloride (SOCl₂) could yield the corresponding allylic chloride.

Oxidation to Ketones: As a secondary alcohol, this compound can be oxidized to the corresponding α,β-unsaturated ketone, (E)-3,7-dimethylocta-2,6-dien-4-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. These methods are generally effective for oxidizing secondary alcohols to ketones without affecting the carbon-carbon double bonds. imperial.ac.uk

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters. This reaction is typically catalyzed by an acid or promoted by a coupling agent.

Table 3: Plausible Functional Group Interconversions of this compound

Transformation Reagent Class Potential Reagent(s) Product Functional Group
Oxidation Chromium-based oxidants Pyridinium chlorochromate (PCC) α,β-Unsaturated Ketone
Conversion to Halide Halogenating agents Thionyl chloride (SOCl₂) Allylic Chloride
Conversion to Sulfonate Sulfonyl chlorides Tosyl chloride (TsCl) Sulfonate Ester

Reaction Kinetics and Catalysis in E 3,7 Dimethyl 2,6 Octadien 4 Ol Transformations

Catalytic Systems for Monoterpenoid Conversions

The choice of catalyst is crucial in directing the reaction towards desired products, influencing both conversion rates and selectivity. Catalytic systems for monoterpenoid transformations can be broadly categorized into heterogeneous, homogeneous, and biocatalytic approaches.

Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often lower cost compared to homogeneous catalysts. psecommunity.org Natural minerals like bentonite (B74815), sepiolite (B1149698), and clinoptilolite have shown promise in the transformation of monoterpenoids.

Bentonite, a type of clay, has been utilized in the transformation of geraniol (B1671447). bibliotekanauki.plresearchgate.net Studies have investigated the influence of various parameters on the conversion of geraniol using bentonite as a catalyst. bibliotekanauki.plresearchgate.net For instance, research on geraniol transformation in the presence of bentonite was conducted without a solvent and under atmospheric pressure to determine the most favorable process conditions. researchgate.neticm.edu.pl The primary products of this transformation are often linalool (B1675412) and beta-pinene. bibliotekanauki.plresearchgate.net

Similarly, natural zeolites like sepiolite and clinoptilolite have been studied for geraniol transformation. bibliotekanauki.pl The use of sepiolite as a catalyst can lead to the formation of products such as β-pinene, ocimene, linalool, nerol (B1678202), citral (B94496), isocembrol, and thumbergol. bibliotekanauki.pl The advantages of using these solid acid catalysts include their ready availability and environmentally friendly nature.

The table below summarizes the findings of a study on geraniol transformation using bentonite.

Table 1: Geraniol Transformation using Bentonite Catalyst

Parameter Range Studied Optimal Condition for Conversion
Temperature 50-150 °C 80 °C
Catalyst Content 1-5 wt% 1 wt%
Reaction Time 1-3 h 3 h

Data derived from studies on geraniol transformation. bibliotekanauki.pl

While heterogeneous catalysts offer practical advantages, homogeneous catalysts can provide higher activity and selectivity under milder reaction conditions. Research in this area for (E)-3,7-Dimethyl-2,6-octadien-4-ol is ongoing, with a focus on developing efficient and recyclable catalytic systems to bridge the gap between homogeneous and heterogeneous catalysis. The selective oxidation of alcohols, a key transformation for monoterpenoids, has been explored using various homogeneous catalysts. nih.govelsevierpure.com

Biocatalysis, utilizing enzymes, offers a highly selective and environmentally benign alternative for monoterpenoid transformations. nih.gov Lipases and proteases are among the enzymes that have been successfully employed for the oxidation of linalool to produce linalool oxide. google.comgoogle.com Specifically, lipases from sources such as Pseudomonas cepacia and Candida antarctica have been shown to catalyze this reaction in the presence of an oxidizing agent like hydrogen peroxide. google.comgoogle.com

Enzyme-mediated acylation reactions of related dihydroxy-linalool stereoisomers have also been investigated, with lipases from Candida rugosa and novozym 435 demonstrating the ability to acylate the secondary hydroxyl group. researchgate.net The biotransformation of linalool can also be achieved using cytochrome P-450 (CYP) isoenzymes, leading to products like 8-hydroxylinalool. nih.gov These enzymatic processes often exhibit high chemo-, regio-, and enantioselectivity, which is challenging to achieve with conventional chemical catalysts.

The synthesis of linalool oxide can be achieved through the oxidation of linalool in the presence of an enzyme. researchgate.net Both D-linalool and L-linalool can be used as substrates in these enzymatic reactions. google.comgoogle.com

Optimization of Reaction Parameters

To maximize the yield and selectivity of desired products, it is essential to optimize various reaction parameters.

Temperature is a critical parameter that significantly affects both the rate of reaction and the distribution of products. bibliotekanauki.plangolaonline.net In the transformation of geraniol using a bentonite catalyst, the conversion of geraniol was found to increase with temperature, reaching approximately 99 mol% at 80 °C. bibliotekanauki.pl However, at temperatures above this, the formation of polymerization products became dominant. bibliotekanauki.pl For the synthesis of certain products, lower temperatures might be optimal. For example, in one study, the optimal selectivity for dimethyl was achieved at 20 °C. mdpi.com

The table below illustrates the effect of temperature on geraniol conversion.

Table 2: Effect of Temperature on Geraniol Conversion

Temperature (°C) Geraniol Conversion (mol%)
50 ~30
80 ~99

Data from a study using a bentonite catalyst with 5 wt% content and a 3-hour reaction time. bibliotekanauki.pl

The concentration or loading of the catalyst is another key factor influencing the reaction outcome. bibliotekanauki.plangolaonline.net Studies on geraniol transformation have shown that increasing the catalyst concentration generally leads to higher conversion rates. mdpi.com For instance, with a bentonite catalyst, increasing the concentration from 1 wt% to 5 wt% resulted in a higher geraniol conversion. mdpi.com However, the optimal catalyst concentration for selectivity towards a specific product may vary. For dimethyl selectivity, a catalyst concentration of 1 mol% was found to be optimal in one study, while for thumbergol selectivity, 5 mol% was optimal. mdpi.com It's important to find a balance, as excessively high catalyst loading can sometimes lead to unwanted side reactions or be economically unviable.

Role of Reaction Time and Solvent Systems

In the catalytic transformations of analogous compounds like geraniol, reaction time is a critical parameter that directly influences product distribution. bibliotekanauki.plmdpi.com Typically, as the reaction progresses, the concentration of the initial reactant decreases while the concentrations of various products evolve. For instance, in the isomerization of geraniol, shorter reaction times might favor the formation of linalool, another isomeric terpene alcohol, while longer reaction times could lead to the formation of cyclic ethers or other rearranged products. bibliotekanauki.plresearchgate.net

The choice of solvent system also plays a pivotal role in the outcome of these reactions. Solvents can affect the solubility of the catalyst and reactants, influence the stability of intermediates, and in some cases, participate directly in the reaction mechanism. In studies involving geraniol, reactions are often conducted in a range of solvents from non-polar hydrocarbons to polar aprotic and protic solvents. The polarity and coordinating ability of the solvent can significantly alter the catalytic activity and selectivity. For example, a polar solvent might facilitate the formation of charged intermediates, thereby favoring certain reaction pathways. While many catalytic tests on geraniol have been carried out without a solvent to ensure green chemistry principles, the use of solvents like acetone (B3395972) has been reported for sample preparation during analysis. researchgate.netnist.gov

Table 1: Hypothetical Influence of Reaction Time on Product Selectivity in this compound Transformation

Reaction TimeHypothetical Product A (%)Hypothetical Product B (%)Hypothetical Product C (%)
1 hour603010
3 hours205030
6 hours53560
12 hours<12075

This table is illustrative and not based on experimental data for this compound.

Mechanistic Studies of Catalyzed Transformations

The mechanistic pathways for the transformation of terpene alcohols are often complex and can involve various intermediates such as carbocations. For geraniol, acid-catalyzed reactions are proposed to proceed through the protonation of the hydroxyl group, followed by the departure of a water molecule to form a carbocation. This carbocation can then undergo rearrangement, cyclization, or react with a nucleophile to form a variety of products. bibliotekanauki.pl

Lewis acid catalysis is another common strategy, where the Lewis acid coordinates to the hydroxyl group, facilitating its departure and the formation of a carbocationic intermediate. thieme.com The nature of the catalyst, be it a Brønsted or Lewis acid, significantly directs the reaction pathway. nih.govnih.gov

For this compound, a similar acid-catalyzed mechanism would likely involve the formation of a tertiary carbocation at the C4 position. This intermediate would be relatively stable and could undergo a 1,2-hydride shift or other rearrangements, leading to a diverse array of products. The presence of the two double bonds in the molecule offers further possibilities for intramolecular cyclization reactions.

Table 2: Potential Mechanistic Steps in the Transformation of this compound

StepDescriptionPotential Intermediate
1Protonation of the hydroxyl group by an acid catalyst.Oxonium ion
2Loss of a water molecule.Tertiary carbocation at C4
3a1,2-Hydride shift.Rearranged carbocation
3bIntramolecular attack by a double bond.Cyclic carbocation
4Deprotonation or reaction with a nucleophile.Final product(s)

This table presents a hypothetical reaction mechanism.

Analytical Methodologies for E 3,7 Dimethyl 2,6 Octadien 4 Ol and Its Derivatives

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of (E)-3,7-Dimethyl-2,6-octadien-4-ol from complex mixtures, such as essential oils or synthetic reaction products.

Gas Chromatography (GC) for Volatile Compound Profiling

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for the separation and identification of individual components within a mixture. The choice of the stationary phase is critical for achieving optimal separation of terpene alcohols and their isomers.

In the analysis of terpene alcohols, non-polar and medium-polarity columns are commonly employed. For instance, a study on the transformation of geraniol (B1671447), a structural isomer of the target compound, utilized a DB-5 column (phenylmethylsiloxanes) for qualitative analysis and a TR-FAME column (cyanopropylphenyl packed) for quantitative analysis. np-mrd.orgmolnar-institute.comresearchgate.netmdpi.com The operating conditions, such as temperature programming, carrier gas flow rate, and injector temperature, are optimized to achieve good resolution and peak shape.

Table 1: Illustrative Gas Chromatography (GC) Conditions for Terpene Alcohol Analysis

ParameterCondition
Column Type DB-5 (30 m x 0.25 mm x 0.5 µm)
Carrier Gas Helium
Flow Rate 1 mL/min
Injector Temperature 200 °C
Oven Program 50 °C (2.5 min), then 10 °C/min to 300 °C
Detector Mass Spectrometer (MS)

Note: These conditions are based on the analysis of related terpene alcohols and serve as a representative example. np-mrd.orgmolnar-institute.comresearchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of non-volatile derivatives and for the purification and analysis of thermally labile terpene alcohols. The separation of stereoisomers, such as the E and Z isomers of terpene derivatives, can be achieved using chiral stationary phases or by optimizing the mobile phase composition on conventional columns. nih.gov

For instance, the separation of menthol (B31143) derivatives, which are also terpene alcohols, has been successfully performed using beta-cyclodextrin-based columns. nih.gov The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.govrsc.org The use of fused-core columns can lead to faster and more efficient separations of terpenes. rsc.org While specific HPLC methods for this compound are not widely documented, methods developed for other terpene alcohols can be adapted. Derivatization of the alcohol group can also be employed to enhance UV detection. molnar-institute.com

Table 2: General HPLC Parameters for Terpene Isomer Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., β-cyclodextrin) or C18
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.5 - 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 25-40 °C)
Detector UV-Vis or Refractive Index (RI)

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)
OH~1.5 - 2.5 (broad singlet)
H-4~4.0 - 4.2 (triplet)
H-2, H-6~5.0 - 5.5 (multiplet)
CH₂~2.0 - 2.2 (multiplet)
CH₃~1.6 - 1.8 (singlets)

Note: These are predicted values based on the structure and general principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HR-ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact molecular formula.

The electron ionization (EI) mass spectrum of this compound, a tertiary unsaturated alcohol, is expected to show a weak or absent molecular ion peak (m/z 154). chemistrynotmystery.com The fragmentation pattern would likely be dominated by the loss of a water molecule (M-18) leading to a significant peak at m/z 136. chemistrynotmystery.combelnet.be Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) is also a common fragmentation pathway for alcohols. chemistrynotmystery.com For tertiary alcohols, this leads to stable carbocations. chemistrynotmystery.com Other characteristic fragments would arise from the cleavage of the carbon chain.

Table 4: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
154[M]⁺ (Molecular Ion)
139[M - CH₃]⁺
136[M - H₂O]⁺
121[M - H₂O - CH₃]⁺
93[C₇H₉]⁺
69[C₅H₉]⁺
43[C₃H₇]⁺

Note: These fragments are predicted based on general fragmentation rules for tertiary unsaturated alcohols. chemistrynotmystery.combelnet.be

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of a broad absorption band corresponding to the O-H stretching of the alcohol group and peaks associated with C=C and C-O stretching vibrations.

The O-H stretching vibration for a tertiary alcohol typically appears as a broad band in the region of 3600-3200 cm⁻¹ due to hydrogen bonding. adichemistry.comquimicaorganica.orgorgchemboulder.comspectroscopyonline.com The C=C stretching vibrations would be observed around 1670-1640 cm⁻¹. The C-O stretching vibration for a tertiary alcohol is expected in the range of 1200-1100 cm⁻¹. quimicaorganica.orgspectroscopyonline.com

Table 5: Characteristic Infrared Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600 - 3200Strong, Broad
C-H stretch (alkene)3100 - 3000Medium
C-H stretch (alkane)3000 - 2850Medium to Strong
C=C stretch1670 - 1640Medium
C-O stretch (tertiary alcohol)1200 - 1100Strong

Note: These are typical ranges for the specified functional groups. adichemistry.comquimicaorganica.orgorgchemboulder.comspectroscopyonline.com

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)nih.gov

Advanced hyphenated techniques are indispensable for the detailed analysis of this compound and its derivatives. These methods couple a separation technique with a detection technique, providing a powerful tool for identifying and quantifying complex mixtures. The most common and effective hyphenated techniques for this class of compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound. acs.orgthieme-connect.com In this technique, the sample is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and interactions with a stationary phase. As the separated components exit the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

Several sampling and injection techniques can be employed for GC-MS analysis of terpenoids. mdpi.comnih.gov These include static headspace (SHS), solid-phase microextraction (SPME), and direct liquid injection of an organic solvent extract. mdpi.comnih.gov While all three methods are effective for lower boiling monoterpenes, liquid injection of a hexane (B92381) extract is often superior for analyzing higher boiling sesquiterpenes. nih.gov The choice of method depends on the specific matrix and the volatility of the target analytes. For instance, a static headspace approach coupled with GC-MS/MS has been successfully developed for the simultaneous quantification of 93 terpenoids in cannabis inflorescences. acs.org

The following table summarizes typical GC-MS parameters that can be applied for the analysis of this compound, based on established methods for similar terpenoids.

Table 1: Illustrative GC-MS Parameters for Terpenoid Analysis

Parameter Setting Purpose
Injection Mode Split/Splitless Allows for analysis of both high and low concentration samples.
Injector Temperature 250 - 270 °C Ensures rapid volatilization of the sample. researchgate.net
Carrier Gas Helium Inert gas that carries the sample through the column.
Column Type DB-5ms, HP-5ms (or similar) A non-polar column suitable for separating a wide range of terpenes.
Oven Program Initial temp 40-60°C, ramp to 250-300°C Separates compounds based on their boiling points.
MS Ion Source Temp 230 °C Optimizes the ionization of the eluted compounds.
Ionization Mode Electron Ionization (EI) A standard, robust ionization method that creates reproducible mass spectra.

| Mass Analyzer | Quadrupole, Ion Trap, or TOF | Separates ions by their mass-to-charge ratio for detection. |

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, particularly for derivatives of this compound that may be less volatile or thermally labile. LC separates compounds in a liquid phase, which can then be introduced into the mass spectrometer. While GC-MS is more common for underivatized terpenes due to their volatility, LC-MS/MS has proven effective for the bioanalysis of related compounds like linalool (B1675412) in human serum. researchgate.net The development of a rapid and sensitive LC-MS/MS method allows for pharmacokinetic studies, which require robust detection in complex biological matrices. researchgate.net

For LC-MS analysis of terpenoids, reversed-phase chromatography is often employed. A method for analyzing 3,7-Dimethyl-2,6-octadienal (citral), a structurally related compound, uses a C18 column with a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid. sielc.com

The table below outlines key findings from research utilizing hyphenated techniques for the analysis of related terpenoids, which are informative for establishing a method for this compound.

Table 2: Research Findings on Hyphenated Technique Analysis of Related Terpenoids

Compound Technique Key Findings Reference
Linalool LC-MS/MS A rapid and sensitive method was developed for quantification in human serum with a linear range of 7.5–500 ng/mL. researchgate.net
Terpenoids (93 total) SHS-GC/MS/MS A method was validated for simultaneous quantification in cannabis with acceptable repeatability, reproducibility, and accuracy. acs.org
Terpenes and Terpenoids GC-MS A method using a hexane extract and a gradient of less than 30 minutes was developed to detect 48 individual terpenes and terpenoids. nih.gov

| 3,7-Dimethyl-2,6-octadienal | HPLC (LC component) | Can be analyzed by reversed-phase HPLC with a C18 column using an acetonitrile/water mobile phase. For MS compatibility, formic acid is used as a modifier. | sielc.com |

Biological Roles and Ecological Interactions of E 3,7 Dimethyl 2,6 Octadien 4 Ol in Non Human Systems

Role as an Alarm Pheromone in Insect Species (e.g., Sycamore Lace Bug, Corythucha ciliata)

There is no scientific evidence in the search results to suggest that (E)-3,7-Dimethyl-2,6-octadien-4-ol functions as an alarm pheromone for the sycamore lace bug, Corythucha ciliata. Research has definitively identified the alarm pheromone in this species as Geraniol (B1671447) , which is an isomer with the chemical name (E)-3,7-Dimethyl-2,6-octadien-1-ol . nih.govmdpi.comnist.govnih.govpherobase.com When nymphs of the sycamore lace bug are threatened or crushed, they release Geraniol, which triggers evasive and repellent behavior in other nymphs in the aggregation. nih.govmdpi.com This response is a key survival mechanism for the colony. Geraniol has also been identified as an alarm pheromone in other lace bug species, including the chrysanthemum lace bug (Corythucha marmorata) and the hawthorn lace bug (Corythucha cydoniae). nih.gov

Function in Plant Defense Mechanisms and Herbivore Deterrence

While plants produce a vast array of volatile organic compounds, including various monoterpenoids, to deter herbivores, there is no specific information in the search results documenting this compound in this role. Plant defense mechanisms are complex and involve a variety of chemicals that can be toxic, repellent, or antinutritive to herbivores. researchgate.netnih.gov Terpenes, as a broad class, are well-known for their defensive properties, either acting directly against herbivores or indirectly by attracting the natural enemies of those herbivores. researchgate.net However, specific studies detailing the defensive role of the 4-ol isomer are not available in the provided search results.

Antimicrobial and Antifungal Properties (e.g., against Rhizoctonia solani, Fusarium graminearum)

No studies were found that specifically test the antimicrobial or antifungal activity of this compound against the plant pathogenic fungi Rhizoctonia solani or Fusarium graminearum.

However, research into structurally related compounds has shown significant antifungal properties. A study on synthetic derivatives of (Z/E)-3,7-dimethyl-2,6-octadienamide demonstrated notable fungicidal activity against Rhizoctonia solani and Fusarium graminearum. mdpi.com For instance, certain amide derivatives showed high inhibition rates against R. solani, and one derivative, compound 5f , was particularly effective against F. graminearum. mdpi.com Additionally, other related monoterpenoids like Nerol (B1678202) ((Z)-3,7-dimethyl-2,6-octadien-1-ol) and Terpinen-4-ol have demonstrated broad-spectrum antifungal activities against various pathogens. chemrct.comnih.govmdpi.com

Table 1: Antifungal Activity of Compounds Related to this compound

Compound Target Fungi Research Finding
(Z/E)-3,7-dimethyl-2,6-octadienamide derivatives Rhizoctonia solani Several synthesized amide derivatives (5C, 5I, 6b) showed inhibition rates of 94.0%, 93.4%, and 91.5%, respectively, at a concentration of 50 µg/mL. mdpi.com
(Z/E)-3,7-dimethyl-2,6-octadienamide derivative (5f) Fusarium graminearum Displayed an EC₅₀ value of 4.3 µM. mdpi.com
Nerol ((Z)-3,7-dimethyl-2,6-octadien-1-ol) Candida albicans Exhibits significant candidacidal activity with a minimum inhibitory concentration (MIC) of 4.4µM. chemrct.com

Metabolic Fates and Transformations of E 3,7 Dimethyl 2,6 Octadien 4 Ol in Biological Systems Non Human

Enzymatic Pathways in Microorganisms (e.g., Saccharomyces cerevisiae during Fermentation)

The yeast Saccharomyces cerevisiae is a versatile microorganism capable of both producing and biotransforming monoterpenoids like linalool (B1675412). The enzymatic pathways in S. cerevisiae are of significant interest for industrial applications, such as the production of flavor and fragrance compounds.

Metabolic engineering of S. cerevisiae has enabled the heterologous production of linalool. nih.govnih.gov This is typically achieved by introducing a linalool synthase gene from a plant source, such as Lavandula angustifolia. nih.gov The synthesis of linalool in yeast relies on the native mevalonate (B85504) (MVA) pathway, which produces the precursor geranyl pyrophosphate (GPP). Key enzymes in this pathway include HMG-CoA reductase (tHMG1) and farnesyl pyrophosphate synthase (ERG20). nih.gov To enhance linalool production, strategies such as the downregulation of the ERG9 gene, which encodes squalene (B77637) synthase, can be employed to divert metabolic flux towards monoterpene synthesis. nih.gov Combining the repression of ERG9 with the overexpression of tHMG1 has been shown to significantly increase linalool titers. nih.gov

Furthermore, S. cerevisiae can utilize alternative pathways, such as the isopentenol (B1216264) utilization pathway (IUP), to increase the supply of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), leading to enhanced linalool production. nih.govresearchgate.net

Saccharomyces cerevisiae is also capable of biotransforming linalool and related monoterpene alcohols. dntb.gov.ua These transformations can lead to a variety of other compounds, influencing the aromatic profile of fermented products.

Biotransformation in Mammalian Systems

In mammalian systems, (E)-3,7-Dimethyl-2,6-octadien-4-ol, analogous to linalool, is readily absorbed and undergoes extensive metabolism primarily in the liver before being excreted. surrey.ac.uk

The primary metabolic routes for linalool in mammals involve oxidation and conjugation. surrey.ac.uk Oxidation is mainly carried out by the cytochrome P-450 enzyme system in the liver. nih.gov These reactions introduce polar functional groups, such as hydroxyl and carboxyl groups, into the parent molecule, which increases its water solubility and facilitates its elimination. nih.gov Following oxidation, the metabolites, as well as the parent compound, can undergo conjugation reactions. surrey.ac.uk

Studies in rats have shown that after oral administration, a significant portion of linalool is excreted in the urine as conjugates with glucuronic acid or sulfate. surrey.ac.uk Both the liver and the intestinal mucosa have demonstrated the ability to conjugate linalool with glucuronic acid, with the liver showing significantly higher activity. surrey.ac.uk The formation of these water-soluble glucuronides is a critical step in the detoxification and excretion of this monoterpenoid. surrey.ac.uk Research on other diols, such as those derived from linoleic acid, has identified UGT2B7 as a major UDP-glucuronosyltransferase isoform involved in their glucuronidation in the human liver and intestine. nih.gov

The metabolism of other monoterpenoids provides further insight into the potential biotransformation pathways of this compound. For instance, myrcene (B1677589), a structurally related monoterpene hydrocarbon, undergoes epoxidation to form myrcene epoxide. This reaction can be catalyzed by enzymes. surrey.ac.uk This epoxide can then be hydrolyzed to form a diol. nih.gov This process of epoxidation followed by hydrolysis is a common metabolic route for compounds containing double bonds. nih.gov

Characterization of Metabolites

The characterization of the metabolites of linalool has been accomplished through various analytical techniques. In mammalian metabolism studies, the main identified oxidative metabolites are 8-hydroxylinalool, 8-oxolinalool, and 8-carboxylinalool. nih.gov Metabolomic analyses of bacteria treated with linalool have revealed a wide range of metabolic disruptions, identifying numerous altered metabolites through techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). nih.govdovepress.commdpi.com These studies provide a comprehensive picture of the metabolic fate of the compound.

Table 1: Key Mammalian Metabolites of Linalool

MetaboliteChemical Transformation
8-hydroxylinaloolOxidation
8-oxolinaloolOxidation
8-carboxylinaloolOxidation
Linalool glucuronideConjugation

This table is based on the metabolic pathways described for linalool, which is structurally isomeric to this compound.

Impact of Metabolism on Biological Activity

The metabolism of this compound can significantly alter its biological activity. Linalool itself is known for its sedative and anxiolytic effects, which are partly mediated through its action as a positive allosteric modulator of GABA-A receptors. researchgate.netfrontiersin.org However, studies have shown that its metabolites have a reduced potential to modulate these receptors. nih.govfrontiersin.org For example, oxygenated metabolites at carbon 8 show some positive effect on GABAergic currents, while hydroxylated or carboxylated derivatives at the same position are less effective. nih.govfrontiersin.org

Linalool also possesses antimicrobial properties. mdpi.comfrontiersin.orgresearchgate.net Its metabolism within microorganisms can be a detoxification mechanism for the microbe. mdpi.com Metabolomic studies on bacteria such as Pseudomonas fragi and methicillin-resistant Staphylococcus aureus (MRSA) have shown that linalool disrupts various metabolic pathways, including amino acid metabolism, energy metabolism, and the integrity of the cell membrane, leading to its antibacterial effect. nih.govnih.govdovepress.commdpi.com The alteration of the compound's structure through metabolism can influence its antimicrobial efficacy.

Future Research Directions and Applications in Natural Product Chemistry

Development of Novel Synthetic Routes with Enhanced Stereoselectivity

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. For (E)-3,7-Dimethyl-2,6-octadien-4-ol, the stereochemistry at the C4 hydroxyl group is a critical determinant of its function. Future research will undoubtedly prioritize the development of novel synthetic methodologies that offer superior control over this stereocenter.

Current synthetic strategies often result in racemic mixtures, necessitating challenging and often inefficient resolution steps. pnas.org Future approaches will likely focus on asymmetric synthesis, employing chiral catalysts or auxiliaries to directly generate the desired enantiomer with high purity. Dynamic kinetic resolution, a powerful technique that combines the resolution of a racemic mixture with in-situ racemization of the unwanted enantiomer, presents a promising avenue for the efficient synthesis of enantiopure allylic alcohols. organic-chemistry.org The use of enzymes, such as lipases, in combination with metal catalysts, has shown great potential in achieving high yields and excellent stereoselectivity in the synthesis of related allylic esters and could be adapted for this specific alcohol. organic-chemistry.org

Furthermore, research into innovative catalytic systems, such as those based on rhenium or ruthenium, could lead to highly regio- and stereoselective isomerization or transposition of more readily available starting materials into the desired this compound. organic-chemistry.orgnih.gov The development of mild and selective C-O bond reduction methods for unsaturated cyclic ethers also presents a potential pathway to stereodefined allylic alcohols. rsc.org

Table 1: Potential Strategies for Enhanced Stereoselective Synthesis

StrategyDescriptionPotential Advantage
Asymmetric Catalysis Use of chiral metal complexes or organocatalysts to induce stereoselectivity.Direct formation of the desired enantiomer, avoiding resolution steps.
Enzymatic Resolution Employment of enzymes like lipases for the selective acylation of one enantiomer.High enantioselectivity under mild reaction conditions. rsc.org
Dynamic Kinetic Resolution Combination of enzymatic resolution with in-situ racemization of the undesired enantiomer.Theoretical 100% yield of the desired enantiomer. organic-chemistry.org
Catalytic Isomerization Rhenium or ruthenium-catalyzed rearrangement of other allylic alcohols.Utilization of potentially more accessible starting materials. organic-chemistry.orgnih.gov

Exploration of Undiscovered Biotransformation Pathways

Microorganisms and their enzymes are powerful catalysts for the selective modification of organic molecules. The biotransformation of terpenoids, including acyclic monoterpenoids like this compound, offers a green and efficient alternative to traditional chemical synthesis for the production of valuable derivatives. Future research is poised to uncover a wealth of novel biotransformation pathways.

The microbial transformation of the related monoterpenoid geraniol (B1671447) has been shown to yield a variety of oxidized products, including geranic acid, through the action of fungal strains like Mucor irregularis. doaj.orgresearchgate.netnih.govnih.govresearchgate.net This suggests that microorganisms possess the enzymatic machinery, such as alcohol and aldehyde dehydrogenases, to modify the functional groups of this compound. researchgate.net The exploration of diverse microbial sources, including bacteria and fungi from unique ecological niches, is likely to reveal new enzymes capable of catalyzing a range of reactions, such as hydroxylation, epoxidation, glycosylation, and esterification, on the this compound scaffold. nih.govnih.govnih.gov

Glycosyltransferases (GTs), for instance, are enzymes that can attach sugar moieties to small molecules, often enhancing their solubility and biological activity. Screening of GT libraries against this compound could lead to the discovery of novel biocatalysts for the production of its glycosides. nih.gov Furthermore, understanding the metabolic pathways in microorganisms that utilize monoterpenes as a carbon source can provide insights into novel enzymatic reactions and genetic pathways that can be harnessed for biotechnological applications. nih.gov

Investigation of Ecological Roles in Diverse Ecosystems

Plants produce a vast array of volatile organic compounds (VOCs), including terpenoids, that play crucial roles in their interactions with the environment. oup.comfrontiersin.orgnih.gov These compounds can act as defense signals against herbivores and pathogens, attract pollinators, and mediate plant-plant communication. nih.govoup.commdpi.comnih.govnih.govresearchgate.net The specific ecological functions of this compound, however, remain largely unexplored.

Future research will likely focus on elucidating the role of this compound in various ecosystems. This will involve detailed studies of plant-insect interactions, where this compound may function as a repellent or attractant for specific insects. oup.comfrontiersin.org For example, herbivore-induced plant volatiles, which often include terpenoids, can attract natural enemies of the herbivores, a phenomenon known as indirect defense. oup.commdpi.com Investigating whether the emission of this compound is induced by herbivory and whether it attracts predators or parasitoids would be a significant area of research.

Furthermore, the compound's potential role in plant-plant signaling, or allelopathy, warrants investigation. Some plant volatiles can be perceived by neighboring plants, priming their defenses against potential threats. oup.comresearchgate.net Understanding the ecological significance of this compound will not only provide fundamental insights into chemical ecology but may also offer new strategies for sustainable agriculture, such as the development of novel pest management approaches. nih.gov

Design and Synthesis of New Bioactive Derivatives

The structural backbone of this compound provides an excellent scaffold for the synthesis of novel derivatives with potentially enhanced or entirely new biological activities. Future research will focus on the rational design and efficient synthesis of such derivatives.

The hydroxyl group at the C4 position is a key functional handle for derivatization. The synthesis of novel ether and ester derivatives, for example, has been shown to significantly enhance the insecticidal activity of other monoterpenoids. capes.gov.brorganic-chemistry.orgnih.govox.ac.ukorganic-chemistry.org By introducing different functional groups, it may be possible to modulate the compound's lipophilicity, stability, and interaction with biological targets. The synthesis of novel pyrimidine (B1678525) amine derivatives bearing bicyclic monoterpene moieties has demonstrated promising antimicrobial and anti-inflammatory activities, suggesting a fruitful direction for the derivatization of this compound. nih.gov

The development of new synthetic methodologies, such as those for the creation of α-tertiary amines and alcohols, could also be applied to generate a diverse library of derivatives for biological screening. nih.gov The aim is to discover new lead compounds for applications in medicine, agriculture, and other fields. For instance, the modification of the monoterpenoid structure could lead to the development of new and more effective biopesticides. modares.ac.irnih.govfrontiersin.org

Advanced Analytical Approaches for Trace Analysis and Metabolomics

The detection and quantification of this compound in complex biological and environmental samples are crucial for understanding its biosynthesis, ecological roles, and metabolic fate. Future research will increasingly rely on advanced analytical techniques for trace analysis and metabolomics.

Metabolomic profiling, which aims to identify and quantify the complete set of small-molecule metabolites in a biological system, is a powerful tool for this purpose. nih.govnih.govmdpi.comfrontiersin.org The use of high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC) will be essential for the sensitive and selective detection of this compound and its derivatives, even at very low concentrations.

Future advancements will likely focus on developing more robust and high-throughput analytical platforms. This includes the improvement of sample preparation techniques to minimize matrix effects and enhance recovery, as well as the development of sophisticated data analysis software for the rapid processing and interpretation of complex metabolomic datasets. These advanced analytical approaches will be instrumental in tracking the dynamic changes in the levels of this compound in response to various stimuli, providing deeper insights into its biological functions.

Sustainable Production Strategies for this compound

The development of sustainable and economically viable methods for the production of this compound is a key area of future research. Traditional reliance on direct extraction from natural sources is often limited by low yields and environmental concerns.

Metabolic engineering and synthetic biology offer promising alternatives for the sustainable production of terpenoids in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae. nih.govrsc.orgnih.govnih.gov By introducing and optimizing the biosynthetic pathways for terpenoid production in these microorganisms, it is possible to achieve high yields of the desired compound from simple and renewable feedstocks. Future research will focus on the engineering of key enzymes in the biosynthetic pathway to enhance catalytic efficiency and the optimization of fermentation conditions to maximize productivity. rsc.org

Furthermore, the principles of green chemistry will be increasingly applied to the synthesis of this compound and its derivatives. tandfonline.comabo.fimdpi.com This includes the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste and energy consumption. Biocatalysis, as mentioned in the context of biotransformation, will play a central role in these green synthetic strategies, offering highly selective and efficient routes to the target molecule. nih.gov

Q & A

Q. How can researchers validate the ecological relevance of lab-based findings on this compound in field studies?

  • Methodological Answer : Design semi-field experiments (e.g., mesocosms) with controlled release devices mimicking natural emission rates. Compare insect attraction rates using mark-recapture methods. Pair with metagenomic analysis to assess microbial degradation impacts on compound persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.